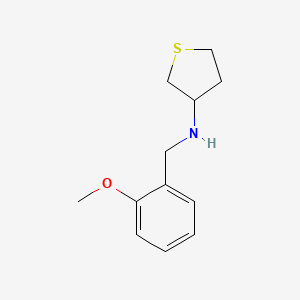

![molecular formula C18H26F2N2O B6039957 2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)

2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol, commonly known as CP-122,288, is a potent and selective antagonist of the dopamine D3 receptor. It was first synthesized in the late 1990s by a team of researchers at Pfizer, Inc. as part of their efforts to develop new treatments for drug addiction and other psychiatric disorders. Since then, CP-122,288 has been extensively studied for its potential therapeutic applications and its mechanism of action.

Mecanismo De Acción

CP-122,288 exerts its effects by binding selectively to the dopamine D3 receptor and blocking its activity. This receptor is believed to play a key role in the reward pathway of the brain, which is involved in addiction and other addictive behaviors. By blocking the activity of this receptor, CP-122,288 may help to reduce cravings for drugs and other addictive substances, thereby reducing the likelihood of relapse.

Biochemical and Physiological Effects:

CP-122,288 has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, altering the activity of other neurotransmitters, and reducing the activity of certain brain regions involved in addiction and other addictive behaviors. These effects are believed to contribute to the therapeutic effects of CP-122,288 in the treatment of drug addiction and other psychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CP-122,288 for laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows researchers to study the effects of blocking this receptor specifically. However, one of the limitations of CP-122,288 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Direcciones Futuras

There are several potential future directions for research on CP-122,288. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have even greater therapeutic potential for the treatment of addiction and other psychiatric disorders. Another area of interest is the study of CP-122,288 in combination with other drugs or therapies, to determine whether it could be used in combination with other treatments to enhance their efficacy. Finally, further research is needed to better understand the long-term effects of CP-122,288 on the brain and behavior, and to determine whether it could be used safely and effectively in human patients.

Métodos De Síntesis

The synthesis of CP-122,288 involves several steps, starting with the reaction of 2-cyclopentenone with 2,5-difluorobenzylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with 2-chloroethanol to form the final product, CP-122,288. The synthesis of CP-122,288 is a complex and challenging process that requires specialized expertise in organic chemistry.

Aplicaciones Científicas De Investigación

CP-122,288 has been studied extensively for its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is believed to play a key role in drug addiction and other addictive behaviors. CP-122,288 has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

Propiedades

IUPAC Name |

2-[1-cyclopentyl-4-[(2,5-difluorophenyl)methyl]piperazin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26F2N2O/c19-15-5-6-18(20)14(11-15)12-21-8-9-22(16-3-1-2-4-16)17(13-21)7-10-23/h5-6,11,16-17,23H,1-4,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIBEWWYVDDHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2CCO)CC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B6039880.png)

![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039890.png)

![2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B6039894.png)

![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6039900.png)

![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039909.png)

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6039923.png)

![tert-butyl (1-{5-[(2-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B6039927.png)

![3-fluoro-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6039946.png)

![3-[3-(dimethylamino)propyl]-1-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B6039958.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)

![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)